Isopropyl 4-bromo-2-methylquinoline-6-carboxylate
Description
Properties
Molecular Formula |
C14H14BrNO2 |
|---|---|
Molecular Weight |
308.17 g/mol |
IUPAC Name |
propan-2-yl 4-bromo-2-methylquinoline-6-carboxylate |
InChI |
InChI=1S/C14H14BrNO2/c1-8(2)18-14(17)10-4-5-13-11(7-10)12(15)6-9(3)16-13/h4-8H,1-3H3 |
InChI Key |
QOQVALMFQGDEGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)C(=O)OC(C)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Bromo-2-methylquinoline-6-carboxylic Acid
The key intermediate, 4-bromo-2-methylquinoline-6-carboxylic acid, is typically prepared by:
Bromination of 2-methylquinoline : Using brominating agents such as bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or dichloromethane to introduce the bromine at the 4-position.
Carboxylation : Introduction of the carboxylic acid group at position 6 can be achieved by carboxylation under basic conditions using carbon dioxide or via cyclization reactions involving substituted anilines and β-ketoesters.
An example synthetic route involves the cyclization of 4-bromoaniline with ethyl propiolate or ethyl acetoacetate under basic or inert atmosphere conditions, followed by oxidation or hydrolysis steps to yield the carboxylic acid derivative.
Esterification to Isopropyl Ester
Once the 4-bromo-2-methylquinoline-6-carboxylic acid is obtained, esterification to the isopropyl ester is performed by:
Acid-Catalyzed Esterification : Refluxing the acid with isopropanol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Use of Coupling Reagents : Alternatively, coupling reagents like N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDC·HCl) with catalytic N,N-dimethylaminopyridine (DMAP) in dichloromethane can be used to form the ester under milder conditions.
Alternative Synthetic Routes
Cyclization and Halogenation Sequence : Starting from 4-bromoaniline, reaction with ethyl propiolate in methanol under nitrogen atmosphere at 30–50 °C yields 3-(4-bromoaniline) ethyl acrylate. This intermediate is cyclized in diphenyl ether at 200–220 °C to form 6-bromoquinoline-4(1H)-one, which is then converted to the bromoquinoline derivative by treatment with phosphorus oxychloride and subsequent esterification.
Electrophotocatalytic Functionalization : Recent advanced methods involve electrophotocatalytic hydroxymethylation of quinoline derivatives under blue LED irradiation and galvanostatic conditions, which can be adapted for functionalization steps in quinoline synthesis.
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bromination | Bromine or NBS, Acetic acid/DCM | Room temp to 50 °C | 2–6 hours | 70–85 | Control of bromine equivalents critical |
| Cyclization | 4-Bromoaniline + Ethyl propiolate, MeOH, N2 | 30–50 °C | 3–5 hours | 75–90 | Inert atmosphere improves yield |
| Cyclization to quinoline | Diphenyl ether | 200–220 °C | 3–4 hours | 80–87 | High temperature needed for ring closure |
| Chlorination (if needed) | Phosphorus oxychloride, toluene | Reflux (~115 °C) | 2–4 hours | 30–93 | Purification critical for high purity |
| Esterification | Isopropanol + acid catalyst or EDC/DMAP | Reflux or RT | 4–24 hours | 60–90 | Choice of method affects yield and purity |
Thin Layer Chromatography (TLC) : Used to monitor reaction progress, typically with hexane:ethyl acetate (9:1) as eluent.
Column Chromatography : Silica gel with petroleum ether/ethyl acetate mixtures for purification.
NMR Spectroscopy (¹H and ¹³C) : To confirm substitution pattern and ester formation.
High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% purity recommended).
Mass Spectrometry (HRMS) : To verify molecular weight and isotopic pattern.
Elemental Analysis : To confirm stoichiometry of C, H, N, and Br.
Industrial scale synthesis benefits from continuous flow reactors to improve yield and reduce reaction times.
Green chemistry approaches, such as using environmentally benign solvents and catalysts, are being explored to minimize environmental impact.
The overall yield of multi-step syntheses can reach 70% or higher, significantly improving over older methods with yields around 26–42%.
Stability studies indicate that the compound is stable under refrigerated conditions (−20 °C) with minimal degradation over months, but care must be taken to avoid prolonged light exposure due to bromine sensitivity.
The preparation of Isopropyl 4-bromo-2-methylquinoline-6-carboxylate involves:
Synthesis of the 4-bromo-2-methylquinoline-6-carboxylic acid intermediate via bromination and cyclization methods.
Subsequent esterification with isopropanol under acid catalysis or coupling reagent-mediated conditions.
Optimization of reaction parameters such as temperature, solvent, and catalyst choice is critical for maximizing yield and purity.
Advanced methods and industrial scale adaptations focus on improving efficiency, environmental sustainability, and cost-effectiveness.
This comprehensive approach ensures the production of high-purity this compound suitable for further applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 4-bromo-2-methylquinoline-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The quinoline ring can undergo reduction to form dihydroquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium tert-butoxide, and various amines.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in the presence of hydrogen gas (H2) at elevated pressures.
Major Products Formed
Substitution Reactions: Formation of various substituted quinoline derivatives.
Oxidation Reactions: Formation of carboxylic acids or aldehydes.
Reduction Reactions: Formation of dihydroquinoline derivatives.
Scientific Research Applications
Chemistry
Isopropyl 4-bromo-2-methylquinoline-6-carboxylate serves as a building block in the synthesis of more complex organic molecules. It acts as a reagent in various organic reactions, facilitating the development of novel compounds with potential applications in pharmaceuticals and materials science.
Biology
Research has investigated the potential biological activities of this compound, particularly its antimicrobial and anticancer properties. Studies have shown that it exhibits significant antimicrobial activity against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Mycobacterium tuberculosis
The minimum inhibitory concentration (MIC) values suggest potent activity comparable to established antibiotics.
Medicine
In the field of drug discovery, this compound is explored for its potential use in designing novel therapeutic agents. Preliminary studies indicate that it may inhibit critical pathways involved in cell proliferation and survival, making it a candidate for anticancer therapies.
Industry
This compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows for versatility in industrial applications.
Case Studies
Several case studies have highlighted the effectiveness of this compound across various applications:
- Antimicrobial Activity : A study demonstrated MIC values as low as against E. coli ATCC 35128, indicating strong antibacterial properties.
- Cytotoxicity in Cancer Cells : In vitro assays showed IC50 values ranging from to against different cancer cell lines, suggesting significant anticancer potential.
- Mechanistic Insights : Research indicated that the compound's interaction with specific enzymes could inhibit critical pathways involved in cell proliferation and survival.
Mechanism of Action
The mechanism of action of Isopropyl 4-bromo-2-methylquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Notes:
- Positional isomerism: The bromine and ester group positions significantly influence reactivity.
- Halogen effects: Chlorine (Cl) at position 4 in Ethyl 4-chloro-2-methylquinoline-6-carboxylate reduces molecular weight compared to brominated analogs but may limit reactivity in cross-coupling reactions due to weaker leaving-group ability .
- Ester group variations : Isopropyl esters (hypothesized in the target compound) likely exhibit higher lipophilicity compared to methyl or ethyl esters, impacting solubility and hydrolysis rates .
Physicochemical Properties
- Molecular weight : Brominated derivatives (e.g., 294.15–370.24 g/mol) are heavier than chlorinated analogs (249.70 g/mol), affecting diffusion and bioavailability .
- Purity: Commercial analogs like Ethyl 6-bromo-2-methylquinoline-4-carboxylate are available at ≥95% purity, ensuring reliability in synthetic workflows .
Biological Activity
Isopropyl 4-bromo-2-methylquinoline-6-carboxylate is a synthetic compound notable for its diverse biological activities, particularly its potential antimicrobial and anticancer properties. This article explores its synthesis, biological mechanisms, and research findings related to its efficacy and applications.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Bromine atom
- Isopropyl group
- Quinoline moiety
- Carboxylate functional group
Its molecular formula is with a molecular weight of approximately 308.17 g/mol. The presence of the carboxylate group enhances its reactivity, making it a valuable candidate for various biological applications .
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : 4-bromo-2-methylquinoline and isopropyl alcohol.
- Esterification Reaction : The carboxylic acid group is esterified using a catalyst (e.g., sulfuric acid) under reflux conditions (60°C to 80°C) for several hours.
- Purification : Advanced techniques like recrystallization and chromatography are employed to achieve high purity levels .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Mycobacterium tuberculosis
The minimum inhibitory concentration (MIC) values suggest potent activity, comparable to established antibiotics .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Studies demonstrate that it may inhibit the growth of cancer cells by interacting with specific cellular pathways:
- Mechanism of Action : It may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and interference with tubulin polymerization .
In vitro studies have reported IC50 values indicating cytotoxic effects against various cancer cell lines, such as HeLa, MCF-7, and A549, suggesting its potential as a therapeutic agent in cancer treatment .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 4-Bromo-2-methylquinoline | Lacks ester functional group | Less versatile in chemical reactivity |
| Isopropyl 4-chloro-2-methylquinoline-6-carboxylate | Contains chlorine instead of bromine | Different reactivity and biological activity |
| Isopropyl 4-bromoquinoline-6-carboxylate | Lacks methyl group | Affects chemical and biological properties |
This compound stands out due to its combination of both bromine and an isopropyl group, which significantly influences its reactivity and potential applications compared to these similar compounds .
Case Studies
Several case studies have highlighted the effectiveness of this compound in various applications:
- Antimicrobial Activity : A study demonstrated MIC values as low as against E. coli ATCC 35128, indicating strong antibacterial properties .
- Cytotoxicity in Cancer Cells : In vitro assays showed IC50 values ranging from to against different cancer cell lines, suggesting significant anticancer potential .
- Mechanistic Insights : Research indicated that the compound's interaction with specific enzymes could lead to inhibition of critical pathways involved in cell proliferation and survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
